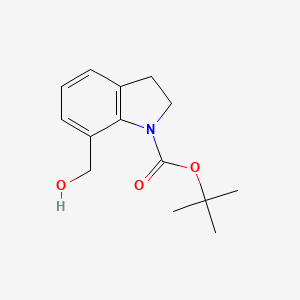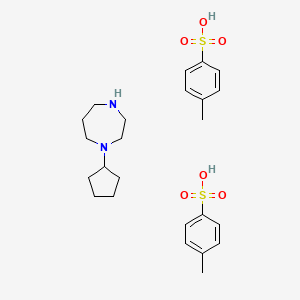
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Descripción general
Descripción
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C24H36N2O6S2 and a molecular weight of 512.68 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to a 1,4-diazepane ring, and two 4-methylbenzenesulfonate groups. It is utilized in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) typically involves the reaction of 1,4-diazepane with cyclopentyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism by which 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) exerts its effects involves its interaction with specific molecular targets. The cyclopentyl group and the 1,4-diazepane ring can interact with enzymes or receptors, modulating their activity. The sulfonate groups may also play a role in enhancing the compound’s solubility and stability, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) can be compared with other similar compounds such as:
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate): This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical reactivity and biological activity.
1-Cyclopentyl-1,4-diazepane bis(4-chlorobenzenesulfonate): The presence of chlorobenzenesulfonate groups instead of methylbenzenesulfonate groups can influence the compound’s solubility and reactivity.
The uniqueness of 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
1-cyclopentyl-1,4-diazepane;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2C7H8O3S/c1-2-5-10(4-1)12-8-3-6-11-7-9-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,1-9H2;2*2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCATNMZNWTOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)
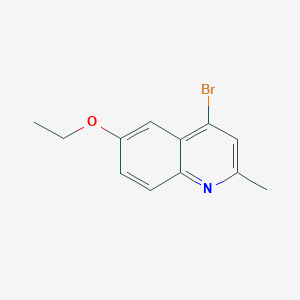


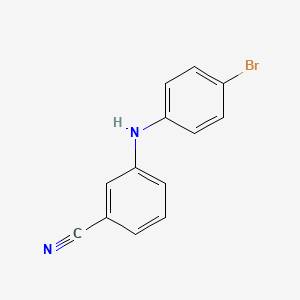


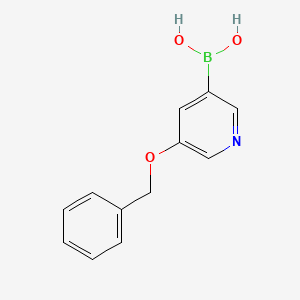
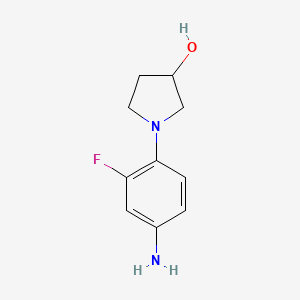
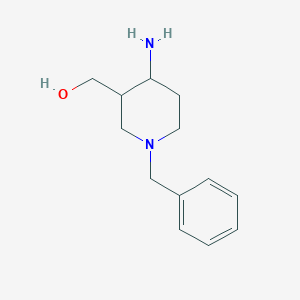
![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)
![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)
